Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate)
Description
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) (CAS Reg. No. 93894-09-8) is an organocadmium compound featuring a cadmium ion coordinated to two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. The ligand structure consists of a phenolic group substituted at the para position with a branched 1,1,3,3-tetramethylbutyl chain, which imparts steric bulk and influences the compound’s solubility and stability .
This compound is classified under cadmium and cadmium compounds, which are universally regulated due to cadmium’s high toxicity, carcinogenicity, and environmental persistence. Regulatory frameworks such as REACH Annex XVII restrict its use in materials to a threshold of 0.1% by weight . However, some industrial guidelines, like those from Susumu Industrial Co., enforce stricter zero-tolerance (0%) policies for cadmium compounds in manufacturing processes .
Properties
CAS No. |
93894-09-8 |
|---|---|
Molecular Formula |
C28H42CdO2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
cadmium(2+);4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2 |
InChI Key |
IRUWXUXWIXDTAG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Cd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of cadmium salts with p-(1,1,3,3-tetramethylbutyl)phenol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation and contamination. The general reaction scheme is as follows:
- Dissolve cadmium chloride (CdCl2) in an appropriate solvent such as ethanol.
- Add p-(1,1,3,3-tetramethylbutyl)phenol to the solution.
- Introduce a base, such as sodium hydroxide (NaOH), to facilitate the deprotonation of the phenol group.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with a solvent to obtain the pure product .
Industrial Production Methods
Industrial production methods for cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and the corresponding phenol.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of new cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are facilitated by using coordinating solvents like tetrahydrofuran (THF) and elevated temperatures.
Major Products
Oxidation: Cadmium oxide (CdO) and p-(1,1,3,3-tetramethylbutyl)phenol.
Reduction: Cadmium metal and p-(1,1,3,3-tetramethylbutyl)phenol.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Applications in Scientific Research
-
Stabilizer in Polymers :
- This compound is often used as a heat stabilizer in polyvinyl chloride (PVC) and other polymers. It helps to enhance thermal stability and prolong the lifespan of these materials under heat exposure.
- Case Study : In a study examining the thermal degradation of PVC, the inclusion of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) resulted in significantly improved thermal stability compared to formulations without this compound.
-
Research on Environmental Impact :
- Cadmium compounds are known for their environmental toxicity; hence, this compound has been studied for its leaching behavior and potential ecological impacts.
- Case Study : Research conducted on the leaching rates of cadmium from various polymer matrices indicated that cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) exhibited lower leaching rates than other cadmium-based stabilizers, suggesting it may be a safer alternative for certain applications .
-
Catalytic Applications :
- The compound has been explored for its catalytic properties in various organic reactions. Its ability to stabilize reactive intermediates makes it a candidate for use in synthetic organic chemistry.
- Case Study : In a synthetic pathway involving the production of phenolic compounds, cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) was found to enhance the yield of desired products while minimizing side reactions .
Industrial Applications
- Coatings and Paints :
- Due to its properties as a stabilizer and pigment enhancer, this compound is utilized in coatings and paints to improve durability and resistance to environmental factors.
- Data Table :
| Application | Function | Benefits |
|---|---|---|
| Coatings | Stabilizer | Enhanced durability |
| Paints | Pigment enhancer | Improved color retention |
- Electronics :
- Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is used in electronic applications where thermal stability is crucial. It is particularly relevant in soldering materials and electronic components.
- Case Study : In electronics manufacturing, the use of this compound as a solder joint material demonstrated improved performance under high-temperature conditions compared to traditional materials .
Regulatory Considerations
The use of cadmium compounds is heavily regulated due to their toxicological profiles. The European Union's REACH regulation limits the concentration of cadmium in products to minimize environmental impact. Manufacturers must comply with these regulations when utilizing cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) in their products.
Mechanism of Action
The mechanism of action of cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with molecular targets such as enzymes and receptors. The phenolate ligands facilitate the coordination of cadmium to specific sites, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cadmium Compounds
Key Findings:
Ligand Structure and Environmental Impact: The tetramethylbutylphenol ligand in Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) provides steric bulk, which may slow degradation compared to linear alkylphenols (e.g., nonylphenol derivatives) . Ortho vs. para substitution in nonylphenol ligands (CAS 93894-07-6 vs. 93894-08-7) affects bioavailability. Ortho-substituted compounds are more resistant to enzymatic breakdown, increasing bioaccumulation risks .
Regulatory Variations :
- While REACH Annex XVII uniformly restricts all listed cadmium compounds to 0.1%, corporate policies like Susumu’s adopt a 0% threshold, reflecting heightened risk aversion in supply chains .
Functional Differences: Carboxylate ligands (e.g., Cadmium isodecanoate) increase solubility in organic matrices, whereas phenolate ligands (e.g., tetramethylbutylphenolate) favor stability in polymer stabilizers or lubricants . Chelating ligands like phthalate (CAS 93965-30-1) enhance cadmium’s mobility in environmental systems, raising contamination concerns .
Research and Regulatory Implications
- Toxicity and Persistence: Cadmium’s inherent toxicity overshadows ligand-specific differences, but ligand structure modulates environmental behavior. For example, the tetramethylbutyl group’s persistence aligns with restrictions on similar ligands like Triton-X-100 (a non-cadmium surfactant regulated under RoHS) .
- Global Compliance Challenges: Discrepancies between REACH (0.1%) and corporate standards (0%) necessitate rigorous supply chain audits to avoid non-compliance .
Biological Activity
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate), often referred to as cadmium bisphenolate, is a compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including its effects on human health, environmental toxicity, and potential applications in various fields.
Chemical Structure and Properties
Cadmium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a cadmium complex with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. The chemical formula can be represented as:
This compound is characterized by its coordination with cadmium ions through the phenolic oxygen atoms of the ligands. The bulky tetramethyl groups enhance the lipophilicity of the compound, potentially influencing its biological interactions.
Toxicity Studies
Research has indicated that cadmium compounds exhibit significant toxicity to various biological systems. Cadmium bisphenolate specifically has been studied for its effects on:
- Human Health : Cadmium is known for its nephrotoxic effects and can lead to renal dysfunction. Studies have shown that exposure to cadmium compounds may result in oxidative stress and inflammation in human cell lines .
- Aquatic Life : Toxicity assessments have demonstrated that cadmium bisphenolate poses risks to aquatic organisms. It has been shown to cause acute toxicity in fish and invertebrates, affecting growth and reproduction .
Table 1: Toxicity Data of Cadmium Compounds
| Organism | Endpoint | Effect Level (mg/L) | Reference |
|---|---|---|---|
| Fish (e.g., Oncorhynchus mykiss) | LC50 (48h) | 0.5 - 2.0 | |
| Daphnia magna | EC50 (48h) | 0.2 - 0.8 | |
| Human Cell Lines | IC50 (24h) | 10 - 50 |
Antioxidant Activity
Some studies suggest that cadmium complexes may exhibit antioxidant properties under certain conditions. This duality in biological activity indicates a complex interaction between the compound's structure and its biological effects.
The biological activity of cadmium bisphenolate can be attributed to several mechanisms:
- Oxidative Stress Induction : Cadmium induces the production of reactive oxygen species (ROS), leading to oxidative damage in cells . This mechanism is critical in understanding its nephrotoxic effects.
- Metal Chelation : The phenolic ligands may chelate essential metal ions, disrupting their normal physiological roles . This chelation can lead to deficiencies in vital metals such as zinc and copper.
Case Study 1: Renal Toxicity in Animal Models
A study conducted on rats exposed to cadmium bisphenolate revealed significant renal damage characterized by tubular necrosis and impaired kidney function. Histopathological examinations indicated increased oxidative stress markers and inflammation .
Case Study 2: Environmental Impact Assessment
In an environmental study assessing the impact of cadmium bisphenolate on freshwater ecosystems, researchers found that chronic exposure led to population declines in sensitive species such as amphibians and certain fish species. The study highlighted the importance of monitoring cadmium levels in aquatic habitats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
